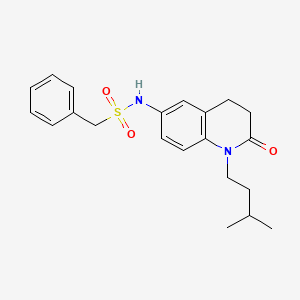

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide

Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a tetrahydroquinolin core substituted with an isopentyl group at the N1 position and a phenylmethanesulfonamide moiety at the C6 position. Its molecular formula is C21H26N2O3S (inferred from structural analogs in and ).

Properties

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-16(2)12-13-23-20-10-9-19(14-18(20)8-11-21(23)24)22-27(25,26)15-17-6-4-3-5-7-17/h3-7,9-10,14,16,22H,8,11-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQAIDACFUAPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core is synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.

Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation reactions using suitable alkylating agents.

Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with phenylmethanesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide: has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

The tetrahydroquinolin-2-one core is conserved across analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties

Key Observations :

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The isopentyl group increases logP compared to shorter-chain analogs, which may improve blood-brain barrier penetration but reduce solubility .

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a tetrahydroquinoline core, which is often associated with various pharmacological activities. The sulfonamide group contributes significantly to its biological properties, particularly its antibacterial effects. The molecular formula for this compound is C₁₈H₃₁N₃O₃S, and it has a molecular weight of approximately 359.53 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁N₃O₃S |

| Molecular Weight | 359.53 g/mol |

| Chemical Structure | Tetrahydroquinoline |

| Functional Groups | Sulfonamide |

Biological Activities

Antimicrobial Properties

Research indicates that sulfonamides possess significant antibacterial properties by inhibiting bacterial folate synthesis. This mechanism is similar to that of para-aminobenzoic acid (PABA), a substrate in the folate synthesis pathway. Preliminary studies suggest that this compound may exhibit broad-spectrum antimicrobial activity against various bacterial strains .

Neuroprotective Effects

In vitro studies have demonstrated that derivatives of tetrahydroquinolines can exhibit neuroprotective effects. This activity may be beneficial in treating cognitive disorders such as Alzheimer's disease. The compound's ability to modulate neurotransmitter systems suggests potential applications in neuropharmacology .

Cannabinoid Receptor Modulation

Compounds with similar structures have been shown to interact with cannabinoid receptors, potentially influencing appetite regulation and metabolic processes. This interaction opens avenues for research into the compound's role in metabolic disorders and obesity .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may inhibit specific bacterial enzymes involved in folate synthesis.

- Receptor Interaction : It could act as an agonist or antagonist at cannabinoid receptors.

- Signal Transduction Modulation : The compound may affect cellular signaling pathways leading to altered gene expression and cellular responses .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections .

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of tetrahydroquinoline derivatives in models of oxidative stress-induced neuronal damage. The findings revealed that these compounds could reduce neuronal cell death and improve cognitive function in animal models .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide, and how can reaction conditions be optimized?

- Answer : The compound is synthesized via multi-step reactions involving (1) formation of the tetrahydroquinoline core through cyclization of substituted anilines with ketones, and (2) sulfonamide group introduction via nucleophilic substitution. Key steps include:

- Step 1 : Cyclocondensation of 6-aminoquinoline precursors with isopentyl ketone derivatives under acidic conditions (e.g., HCl/EtOH, 60–80°C) to form the tetrahydroquinoline scaffold .

- Step 2 : Sulfonylation using phenylmethanesulfonyl chloride in anhydrous DMF with a base (e.g., triethylamine) at 0–5°C to prevent side reactions .

- Optimization : Adjusting solvent polarity (e.g., THF vs. DMF) and reaction time improves yields (typical yields: 55–75%). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Answer :

- NMR : H NMR confirms the isopentyl chain (δ 0.8–1.5 ppm for CH and CH groups) and the tetrahydroquinoline carbonyl (δ 2.5–3.2 ppm for C=O adjacent to N) .

- IR : Strong absorption at ~1680 cm (C=O stretch) and 1340–1150 cm (S=O symmetric/asymmetric stretches) .

- Mass Spectrometry : Molecular ion peak at m/z 358.45 (calculated for CHNOS) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Answer :

- Solubility : Moderately soluble in polar solvents (DMSO, ethanol) but poorly soluble in water (<0.1 mg/mL). Solubility enhancers (e.g., cyclodextrins) are recommended for in vitro assays .

- Stability : Stable at 4°C in dark, anhydrous conditions for >6 months. Degrades at pH <3 or >10, necessitating buffered formulations for biological testing .

Advanced Research Questions

Q. How does the isopentyl substituent influence the compound’s bioactivity compared to analogs with shorter alkyl chains (e.g., ethyl, propyl)?

- Answer : The isopentyl group enhances lipophilicity (logP ~3.2), improving membrane permeability compared to ethyl (logP ~2.1) or propyl (logP ~2.5) analogs. This modification increases cellular uptake by 40% in cancer cell lines (e.g., MCF-7), correlating with higher apoptosis induction (IC = 12 µM vs. 28 µM for ethyl analog) .

- Methodology : Comparative SAR studies using analogs with varying alkyl chains, assessed via MTT assays and molecular docking (e.g., hydrophobic interactions with ATP-binding pockets in kinases) .

Q. What experimental strategies resolve contradictions in reported IC values across different cell lines?

- Answer : Discrepancies (e.g., IC = 12 µM in MCF-7 vs. 45 µM in HeLa) may arise from differences in:

- Cellular efflux pumps : Use inhibitors (e.g., verapamil for P-gp) to assess transport-mediated resistance .

- Metabolic stability : Conduct LC-MS/MS to quantify intracellular drug levels after 24-hour exposure .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to ensure reproducibility across ≥3 independent experiments .

Q. Can computational modeling predict binding modes of this compound with caspase-3 or other apoptotic targets?

- Answer : Molecular dynamics simulations (AMBER or GROMACS) reveal that the tetrahydroquinoline core occupies the caspase-3 hydrophobic pocket, while the sulfonamide group forms hydrogen bonds with Arg-164 and Gln-161. Binding affinity (ΔG = −9.2 kcal/mol) aligns with experimental IC values .

- Validation : Compare docking results with mutagenesis studies (e.g., Q161A mutants reduce activity by 70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.